molecular formula C12H21ClN2O B12689101 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride,(E)- CAS No. 139886-09-2

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride,(E)-

Cat. No.: B12689101
CAS No.: 139886-09-2
M. Wt: 244.76 g/mol
InChI Key: IDGPBESGXWXVLL-KJEVSKRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride, (E)- is a complex organic compound with a unique structure It is characterized by the presence of a pyridine ring, a cyclopentyl group, and an O-methyloxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride, (E)- typically involves multiple steps. One common method includes the reaction of 3-pyridinecarboxaldehyde with cyclopentylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with methoxyamine hydrochloride to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction may produce cyclopentylamines.

Scientific Research Applications

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride, (E)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride, (E)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxaldehyde: A simpler analog without the cyclopentyl and O-methyloxime groups.

    1,2,5,6-Tetrahydropyridine: Lacks the carboxaldehyde and O-methyloxime functionalities.

    Cyclopentylamine: Contains the cyclopentyl group but lacks the pyridine ring and O-methyloxime group.

Uniqueness

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride, (E)- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

139886-09-2

Molecular Formula

C12H21ClN2O

Molecular Weight

244.76 g/mol

IUPAC Name

(E)-1-(1-cyclopentyl-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride

InChI

InChI=1S/C12H20N2O.ClH/c1-15-13-9-11-5-4-8-14(10-11)12-6-2-3-7-12;/h5,9,12H,2-4,6-8,10H2,1H3;1H/b13-9+;

InChI Key

IDGPBESGXWXVLL-KJEVSKRMSA-N

Isomeric SMILES

CO/N=C/C1=CCCN(C1)C2CCCC2.Cl

Canonical SMILES

CON=CC1=CCCN(C1)C2CCCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.